molecular formula C20H25N10O10P B12790224 Azt-P-azt CAS No. 121135-54-4

Azt-P-azt

Cat. No.: B12790224
CAS No.: 121135-54-4
M. Wt: 596.4 g/mol
InChI Key: QNODVFYIEJIAOJ-ZMLDCZPUSA-N
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Description

Azt-P-azt, also known as azidothymidine, is a nucleoside analog reverse-transcriptase inhibitor. It was the first drug approved for the treatment of human immunodeficiency virus (HIV) infection. Azidothymidine is a dideoxynucleoside compound in which the 3’-hydroxy group on the sugar moiety has been replaced by an azido group. This modification prevents the formation of phosphodiester linkages, which are necessary for the completion of nucleic acid chains .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azidothymidine can be synthesized from thymidine through a series of chemical reactions. The synthesis involves the substitution of the 3’-hydroxy group of thymidine with an azido group. This is typically achieved through the reaction of thymidine with a suitable azidating agent under controlled conditions .

Industrial Production Methods

In industrial settings, azidothymidine is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Azidothymidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of azidothymidine, as well as substituted compounds where the azido group has been replaced by other functional groups .

Scientific Research Applications

Azidothymidine has a wide range of scientific research applications, including:

Mechanism of Action

Azidothymidine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is incorporated into the viral DNA during reverse transcription, but because it lacks a 3’-hydroxy group, it prevents the formation of phosphodiester bonds, leading to chain termination. This inhibition of viral DNA synthesis effectively halts the replication of the virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azidothymidine is unique in its specific substitution of the 3’-hydroxy group with an azido group, which gives it distinct chemical and pharmacological properties. Its ability to selectively inhibit HIV reverse transcriptase with high efficacy and its role as the first approved treatment for HIV infection highlight its significance in antiviral therapy .

Biological Activity

Azt-P-azt, a derivative of azidothymidine (AZT), has garnered attention in recent years due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and implications for treatment, particularly in the context of HIV and other viral infections.

This compound functions primarily as a reverse transcriptase inhibitor, similar to AZT. It mimics the structure of thymidine, allowing it to be incorporated into viral DNA during replication. This incorporation leads to premature termination of the DNA chain, effectively inhibiting the replication of HIV and other retroviruses. The selectivity of this compound for viral enzymes over human DNA polymerases is a critical aspect that minimizes toxicity to host cells.

Cytotoxicity and Side Effects

While this compound is effective against HIV, it is not without side effects. Research has demonstrated that prolonged exposure can lead to significant cytotoxic effects, particularly in hematopoietic cells. The following table summarizes key findings related to the cytotoxicity of this compound:

Study Concentration Cell Type Cytotoxicity Observed Mechanism
Study 110 µMMOLT-3 cells81.9% survivalDNA incorporation leading to cell cycle arrest
Study 2800 µMMOLT-3 cells69.2% survivalInduction of micronuclei and alterations in TK-1 activity
Study 3VariableK562 cellsIncreased transferrin receptors; altered glycosylation
Study 4High dosesMuscle cellsMyopathy and mitochondrial toxicity

Long-term Effects and Genotoxicity

Prolonged exposure to this compound has been associated with genotoxic effects. Studies indicate that high concentrations lead to mutations in specific genes, such as the Tk gene in mice, primarily through mechanisms involving deletion and recombination processes. These findings raise concerns about the long-term use of this compound as a therapeutic agent.

Case Studies

  • Neurotoxic Effects : In animal models, this compound has been shown to adversely affect neurogenesis. It reduces the population expansion potential of neural stem/progenitor cells and attenuates neuroblast production both in vitro and in vivo . This suggests potential implications for cognitive function in patients undergoing treatment.
  • Hematological Toxicity : Clinical observations have noted that patients on long-term this compound therapy often experience anemia and neutropenia due to bone marrow suppression. These side effects result from the drug's interference with normal hematopoietic processes .
  • Glycosylation Alterations : In K562 cells treated with this compound, significant changes in glycosylation patterns were observed, which could impact cell signaling and immune responses . The clinical relevance of these alterations remains an area for further investigation.

Properties

CAS No.

121135-54-4

Molecular Formula

C20H25N10O10P

Molecular Weight

596.4 g/mol

IUPAC Name

[(2R,3R,5S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C20H25N10O10P/c1-9-5-29(19(33)23-17(9)31)15-3-11(25-27-21)13(39-15)7-37-41(35,36)38-8-14-12(26-28-22)4-16(40-14)30-6-10(2)18(32)24-20(30)34/h5-6,11-16H,3-4,7-8H2,1-2H3,(H,35,36)(H,23,31,33)(H,24,32,34)/t11-,12+,13+,14-,15+,16-

InChI Key

QNODVFYIEJIAOJ-ZMLDCZPUSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC[C@H]3[C@@H](C[C@H](O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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